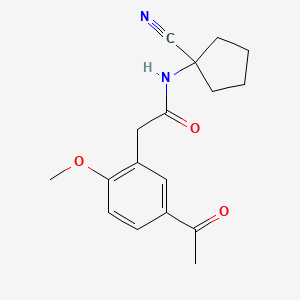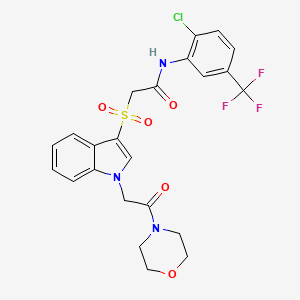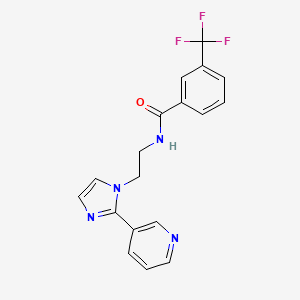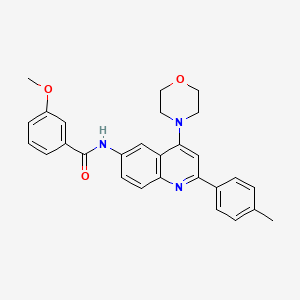
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). By binding to the allosteric site of mGluR2, 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide enhances the receptor's response to glutamate, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate (Liu et al., 2010).
Biochemical and Physiological Effects:
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its effects on neurotransmitter release, 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide has been shown to reduce inflammation and oxidative stress in mouse models of Alzheimer's disease and Parkinson's disease (Liu et al., 2010; Wang et al., 2017). 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide has also been shown to improve mitochondrial function and reduce apoptosis in mouse models of Parkinson's disease (Wang et al., 2017).
Advantages and Limitations for Lab Experiments
One advantage of 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide is its specificity for mGluR2, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo (Liu et al., 2010).
Future Directions
For its study include investigating its potential therapeutic applications in other neurological disorders and exploring its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 5-acetyl-2-methoxyaniline with 1-cyanocyclopentanecarboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and pyridine to yield 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide with a yield of 60% (Liu et al., 2010).
Scientific Research Applications
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide has been shown to improve cognitive function and reduce amyloid beta levels in mouse models (Liu et al., 2010). In Parkinson's disease, 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in mouse models (Wang et al., 2017). In schizophrenia, 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide has been shown to reduce positive and negative symptoms in animal models (Zhang et al., 2014).
properties
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(20)13-5-6-15(22-2)14(9-13)10-16(21)19-17(11-18)7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWXXTYBRCEZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)NC2(CCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclopentyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,4-dimethylphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2405015.png)
![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)
![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2405022.png)





![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)